molecular formula C12H14ClN3O2S B173971 N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide CAS No. 105771-36-6

N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide

Cat. No. B173971
CAS RN: 105771-36-6
M. Wt: 299.78 g/mol
InChI Key: UZNJVWRQQSQPPH-UHFFFAOYSA-N
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Description

“N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide” is a chemical compound with the CAS Number: 105771-36-6 . It has a molecular weight of 299.78 . The compound is a white to brown solid .


Molecular Structure Analysis

The molecular formula of “N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide” is C12H14ClN3O2S . The InChI Code is 1S/C12H14ClN3O2S/c13-11-2-4-12(5-3-11)19(17,18)15-6-1-8-16-9-7-14-10-16/h2-5,7,9-10,15H,1,6,8H2 .


Physical And Chemical Properties Analysis

“N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide” is a white to brown solid . It has a molecular weight of 299.78 . The compound’s InChI Code is 1S/C12H14ClN3O2S/c13-11-2-4-12(5-3-11)19(17,18)15-6-1-8-16-9-7-14-10-16/h2-5,7,9-10,15H,1,6,8H2 .

Scientific Research Applications

1. Herbicidal Activity

Research demonstrates the synthesis and herbicidal activities of various compounds including triazolopyrimidinesulfonamide, which can be used to develop models for activity prediction in herbicidal compounds. This approach can aid in identifying compounds with potential herbicidal applications, including variants of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (Ren et al., 2000).

2. Alpha(1)-Adrenoceptor Ligand

N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide, a compound structurally related to N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide, has been identified as an alpha(1) agent with potential therapeutic applications. It demonstrates alpha(1A) agonism with alpha(1B) and alpha(1D) antagonism, suggesting its utility in medical research (Altenbach et al., 2002).

3. Biological Potential in Derivatives

Synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide showed moderate to good activities against Gram-negative & Gram-positive bacteria, as well as enzyme inhibition potential. This indicates their potential use in antimicrobial and enzymatic research applications (Aziz‐ur‐Rehman et al., 2014).

4. Ionic Liquid Properties

Research into protic hydroxylic ionic liquids involving a similar compound, 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, demonstrates the potential of these substances in applications that require ionic liquids with low glass transition temperatures and high conductivity (Shevchenko et al., 2017).

5. Potential in Alzheimer's Disease and Diabetes Treatment

Compounds structurally similar to N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide have shown inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, indicating their potential application in treating conditions like Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).

properties

IUPAC Name

4-chloro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c13-11-2-4-12(5-3-11)19(17,18)15-6-1-8-16-9-7-14-10-16/h2-5,7,9-10,15H,1,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNJVWRQQSQPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCN2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide

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